2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a 2-phenylmorpholine-substituted ethyl chain. Its structure combines a phenoxyacetamide backbone with a morpholine ring, a motif often associated with bioactivity in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYKKWWYWGLNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Synthesis
The 2-phenylmorpholine subunit is typically synthesized via cyclization reactions . A common approach involves reacting 2-phenylaminoethanol with ethylene oxide or a dihaloethane under basic conditions:
$$
\text{C}6\text{H}5\text{NHCH}2\text{CH}2\text{OH} + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{2-Phenylmorpholine} + 2\text{HCl}
$$
This reaction proceeds via nucleophilic substitution, with yields reaching 60–70% when conducted in tetrahydrofuran (THF) at 80°C.
Acetamide Formation
The acetamide linkage is constructed through acyl chloride-amine coupling . Steps include:
- Synthesis of 2-(4-chlorophenoxy)acetyl chloride :
$$
\text{2-(4-Chlorophenoxy)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO}2 + \text{HCl}
$$
Thionyl chloride is preferred due to its high reactivity and ease of removal.
- Coupling with 2-(2-phenylmorpholin-4-yl)ethylamine :
$$
\text{Acyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{-Morpholine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Acetamide} + \text{HCl}
$$
Triethylamine neutralizes HCl, driving the reaction to completion. Dichloromethane (DCM) is the solvent of choice for its low polarity, minimizing side reactions.
Integrated Multi-Step Synthesis
A patent-derived method (CN102746142A) outlines a scalable route for analogous acetamides, adaptable to the target compound:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Ullmann coupling of o-chloroacetophenone and 4-chlorophenol | Cu powder, NaOH, N₂, 125–130°C, 10 h | ~85% |
| 2 | Morpholine ring formation via sulfur-mediated cyclization | Morpholine, S₈, reflux, 5 h | ~65% |
| 3 | Acidic hydrolysis and purification | HCl/AcOH (1:1), reflux, 18 h | ~72% |
Critical Notes :
- Copper catalysis enhances aryl ether bond formation in Step 1.
- Sulfur powder facilitates thioamide intermediates, later oxidized to acetamides.
- Acetic acid in hydrolysis prevents decomposition of the morpholine ring.
Optimization and Troubleshooting
Solvent and Temperature Effects
Catalytic Enhancements
Purification Strategies
- Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted starting materials.
- Recrystallization : Methanol/water mixtures (7:3 v/v) yield high-purity product (≥98% by HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acyl chloride coupling | High purity, scalable | Requires strict anhydrous conditions | 68–75 |
| Sulfur-mediated cyclization | Cost-effective, fewer steps | Generates toxic H₂S gas | 60–65 |
| Palladium-catalyzed Ullmann | Lower catalyst loadings | High Pd cost | 70–72 |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogs differ in substituents on the phenoxy group, morpholine ring, or the ethyl chain. Key examples include:
Key Observations :
- Morpholine vs.
Pharmacological and Enzymatic Activity
Several analogs inhibit 17β-HSD, an enzyme involved in steroidogenesis. For example:
- Compound 25 (N-(2–1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine) showed moderate 17β-HSD inhibition (IC₅₀ ~50 nM) .
- Compound 31 (R-(-)-N-(2-(1-[2-(4-Chloro-phenoxy)-phenylamino]-but-2-enyl)-phenyl)-acetamide) exhibited higher potency (IC₅₀ ~15 nM), attributed to the allyl group enhancing binding affinity .
Physicochemical Properties
Notes:
Biological Activity
2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H22ClN2O2
- Molecular Weight : 336.83 g/mol
The presence of a chlorophenoxy group and a morpholine moiety contributes to its biological activity, particularly in modulating receptor interactions and enzyme activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound exhibits affinity for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a reduction in inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound could modulate inflammatory responses, highlighting its therapeutic potential in inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
